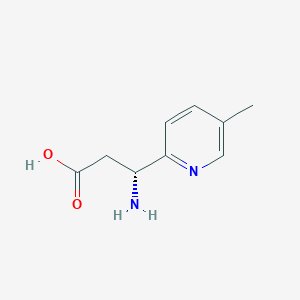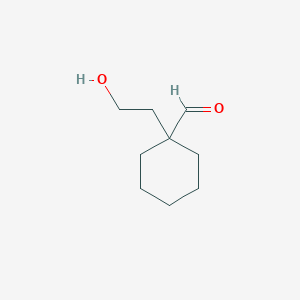
1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2. It is a cyclohexane derivative with a hydroxyethyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene oxide in the presence of a base to form 1-(2-hydroxyethyl)cyclohexanol, which is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)cyclohexanol.
Substitution: Various ethers and esters depending on the substituents introduced.
Scientific Research Applications
1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and alcohol. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde: Similar structure but lacks the hydroxyethyl group.
1-Cyclohexene-1-carboxaldehyde: An α,β-unsaturated aldehyde with different reactivity.
2-Hydroxycyclohexanone: Contains a hydroxyl group and a ketone instead of an aldehyde.
Uniqueness: 1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde and a hydroxyethyl group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c10-7-6-9(8-11)4-2-1-3-5-9/h8,10H,1-7H2 |
InChI Key |
AHJPOCOZKYFRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


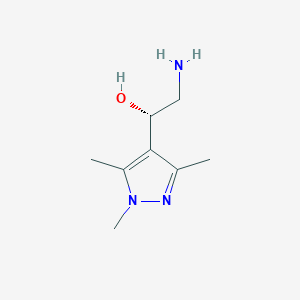

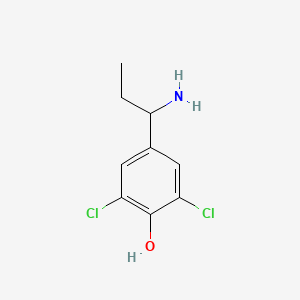
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)

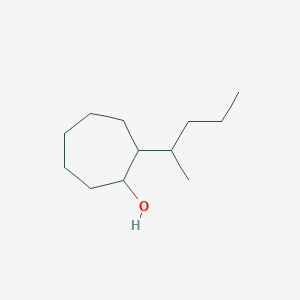
![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)

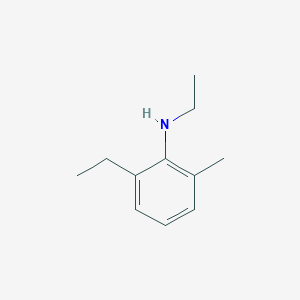
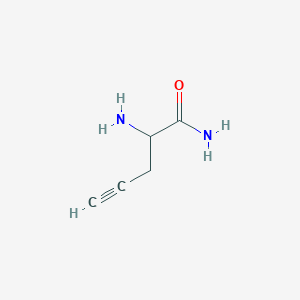
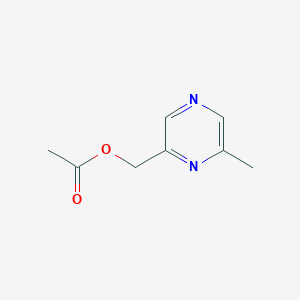
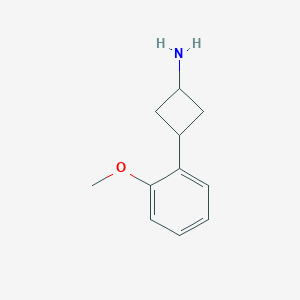
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)
